molecular formula C17H15NO5 B14152866 1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate CAS No. 103667-14-7

1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate

Cat. No.: B14152866
CAS No.: 103667-14-7
M. Wt: 313.30 g/mol
InChI Key: LWKBUOAJFFGKKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxireno and quinoline structures, followed by their fusion under specific conditions. Common reagents used in these reactions include acetylating agents, catalysts, and solvents that facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds .

Scientific Research Applications

1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1a,8,9,9a-Tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Benzoxireno derivatives: Compounds with a benzoxireno core, which may have different substituents and functional groups.

Uniqueness

1a,8,9,9a-Tetrahydro1benzoxireno[3,2-f]quinoline-8,9-diyl diacetate is unique due to its fused benzoxireno and quinoline system, which imparts distinct chemical and biological properties.

Properties

CAS No.

103667-14-7

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

(15-acetyloxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaen-14-yl) acetate

InChI

InChI=1S/C17H15NO5/c1-8(19)21-15-13-10-4-3-7-18-12(10)6-5-11(13)14-16(23-14)17(15)22-9(2)20/h3-7,14-17H,1-2H3

InChI Key

LWKBUOAJFFGKKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(O2)C3=C(C1OC(=O)C)C4=C(C=C3)N=CC=C4

Origin of Product

United States

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